molecular formula C8H10FN3 B1450207 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine CAS No. 2060063-58-1

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B1450207
CAS No.: 2060063-58-1
M. Wt: 167.18 g/mol
InChI Key: ULKDDRNSVYJOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the 3-position and a pyrrolidine ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 3-position .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the fluorine and pyrrolidine substituents.

    3-Fluoropyridazine: Similar structure but without the pyrrolidine ring.

    6-(Pyrrolidin-1-yl)pyridazine: Similar structure but without the fluorine atom.

Uniqueness

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-fluoro-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKDDRNSVYJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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